Cas no 2172511-02-1 (4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol)

4-{(5-Chlorofuran-2-yl)methylsulfanyl}butan-2-ol is a specialized organic compound featuring a chlorofuran moiety linked to a butanol chain via a methylsulfanyl bridge. Its unique structure combines the reactivity of the chlorinated furan ring with the functional versatility of a hydroxyl group, making it a valuable intermediate in synthetic chemistry. The presence of both sulfur and oxygen functionalities enhances its utility in cross-coupling reactions, nucleophilic substitutions, and as a precursor for heterocyclic synthesis. The chlorofuran group contributes to its potential application in agrochemical and pharmaceutical research, where such motifs are often explored for bioactive properties. This compound is particularly suited for controlled derivatization due to its balanced reactivity and stability under standard conditions.
4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol structure
2172511-02-1 structure
Product name:4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol
CAS No:2172511-02-1
MF:C9H13ClO2S
MW:220.716320753098
CID:6000503
PubChem ID:165507336

4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol
    • EN300-1289628
    • 4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butan-2-ol
    • 2172511-02-1
    • Inchi: 1S/C9H13ClO2S/c1-7(11)4-5-13-6-8-2-3-9(10)12-8/h2-3,7,11H,4-6H2,1H3
    • InChI Key: YZYRDUNCJORWJM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=C(CSCCC(C)O)O1

Computed Properties

  • Exact Mass: 220.0324785g/mol
  • Monoisotopic Mass: 220.0324785g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 5
  • Complexity: 146
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 58.7Ų

4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1289628-10000mg
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butan-2-ol
2172511-02-1
10000mg
$4236.0 2023-10-01
Enamine
EN300-1289628-5000mg
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butan-2-ol
2172511-02-1
5000mg
$2858.0 2023-10-01
Enamine
EN300-1289628-100mg
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butan-2-ol
2172511-02-1
100mg
$867.0 2023-10-01
Enamine
EN300-1289628-1000mg
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butan-2-ol
2172511-02-1
1000mg
$986.0 2023-10-01
Enamine
EN300-1289628-1.0g
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butan-2-ol
2172511-02-1
1g
$0.0 2023-06-07
Enamine
EN300-1289628-250mg
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butan-2-ol
2172511-02-1
250mg
$906.0 2023-10-01
Enamine
EN300-1289628-500mg
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butan-2-ol
2172511-02-1
500mg
$946.0 2023-10-01
Enamine
EN300-1289628-50mg
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butan-2-ol
2172511-02-1
50mg
$827.0 2023-10-01
Enamine
EN300-1289628-2500mg
4-{[(5-chlorofuran-2-yl)methyl]sulfanyl}butan-2-ol
2172511-02-1
2500mg
$1931.0 2023-10-01

Additional information on 4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol

Comprehensive Overview of 4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol (CAS No. 2172511-02-1)

4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol (CAS No. 2172511-02-1) is a specialized organic compound that has garnered significant attention in recent years due to its unique structural properties and potential applications in various industries. This compound, characterized by its furan ring and sulfanyl functional group, is a subject of ongoing research in fields such as pharmaceuticals, agrochemicals, and material science. Its molecular formula and structural features make it a versatile intermediate for synthesizing more complex molecules.

The growing interest in 4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol is partly driven by the increasing demand for novel heterocyclic compounds in drug discovery. Researchers are exploring its potential as a building block for bioactive molecules, particularly in the development of antimicrobial and anti-inflammatory agents. The chlorofuran moiety, in particular, is known for its electron-withdrawing properties, which can enhance the reactivity of adjacent functional groups in synthetic pathways.

In the context of green chemistry, 4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol has been studied for its potential role in sustainable synthesis. With the global push toward environmentally friendly processes, this compound's compatibility with catalytic reactions and solvent-free conditions makes it an attractive candidate for reducing waste in chemical manufacturing. Recent publications highlight its use in atom-efficient transformations, aligning with the principles of circular economy.

Another area of interest is the compound's application in material science. Its sulfanyl group can act as a linker or modifier in polymer chemistry, enabling the creation of functionalized materials with tailored properties. For instance, it has been investigated for its role in designing self-healing polymers and conductive coatings, which are highly sought after in electronics and automotive industries.

From a safety and handling perspective, 4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol requires standard laboratory precautions. While it is not classified as a hazardous material under most regulatory frameworks, proper storage conditions—such as protection from light and moisture—are recommended to maintain its stability. Researchers often inquire about its shelf life and compatibility with common reagents, which are critical for experimental reproducibility.

The compound's spectroscopic data, including NMR and IR spectra, are well-documented in scientific literature, facilitating its identification and characterization. These resources are invaluable for chemists working on structure-activity relationships or quality control in industrial settings. Additionally, its chromatographic behavior has been studied to optimize purification protocols, ensuring high-purity yields for downstream applications.

In summary, 4-{(5-chlorofuran-2-yl)methylsulfanyl}butan-2-ol (CAS No. 2172511-02-1) represents a promising compound with multifaceted applications. Its relevance to drug development, sustainable chemistry, and advanced materials underscores its importance in contemporary research. As scientific inquiries continue to evolve, this compound is likely to remain a focal point for innovation across disciplines.

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